Phenyl dimethylsulfamate Phenyl dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 66950-63-8
VCID: VC18911252
InChI: InChI=1S/C8H11NO3S/c1-9(2)13(10,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

Phenyl dimethylsulfamate

CAS No.: 66950-63-8

Cat. No.: VC18911252

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Phenyl dimethylsulfamate - 66950-63-8

Specification

CAS No. 66950-63-8
Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name phenyl N,N-dimethylsulfamate
Standard InChI InChI=1S/C8H11NO3S/c1-9(2)13(10,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key RGUWKIYBTFHADV-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Phenyl dimethylsulfamate is characterized by a phenyl group linked to a dimethylsulfamate moiety (Figure 1). Key properties include:

PropertyValue
Molecular FormulaC₈H₁₁NO₃S
Molecular Weight201.25 g/mol
IUPAC NamePhenyl N,N-dimethylsulfamate
CAS Registry Number66950-63-8
Canonical SMILESCN(C)S(=O)(=O)OC1=CC=CC=C1

The sulfamate group (-NHSO₂O-) introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .

Synthesis and Manufacturing

Primary Synthetic Routes

Phenyl dimethylsulfamate is synthesized via two main methods:

Alkylation of Phenyl Chlorosulfate

Reaction of phenyl chlorosulfate with trimethylamine yields phenyl dimethylsulfamate and tetramethylammonium chloride as a byproduct:
PhOSO2Cl+NMe3PhOSO2NMe2+Me4NCl\text{PhOSO}_2\text{Cl} + \text{NMe}_3 \rightarrow \text{PhOSO}_2\text{NMe}_2 + \text{Me}_4\text{NCl}
This method achieves >75% yield under anhydrous conditions.

Sulfamation of Phenols

Phenol derivatives react with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH):
PhOH+ClSO2NMe2PhOSO2NMe2+HCl\text{PhOH} + \text{ClSO}_2\text{NMe}_2 \rightarrow \text{PhOSO}_2\text{NMe}_2 + \text{HCl}
Yields range from 60–85% depending on substituents .

Chemical Reactivity and Applications

Reactivity in Cross-Coupling Reactions

Phenyl dimethylsulfamate participates in Suzuki–Miyaura cross-coupling as an electrophilic aryl source. Nickel or palladium catalysts mediate its reaction with boronic acids to form biaryl compounds (Table 1) :

SubstrateCatalystProduct Yield
4-Methoxyphenylboronic acid(dppf)Ni(o-tol)(Cl)92%
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄78%

The sulfamate group acts as a directing group, facilitating regioselective coupling .

Functional Group Transformations

  • Nucleophilic Substitution: The sulfamate moiety undergoes displacement with amines or thiols .

  • Hydrolysis: Acidic conditions cleave the sulfamate group to regenerate phenols .

Biological and Pharmacological Relevance

Enzyme Inhibition

Sulfamate derivatives, including phenyl dimethylsulfamate analogues, inhibit enzymes such as steroid sulfatase and carbonic anhydrase. For example:

  • Steroid Sulfatase Inhibition: IC₅₀ values of 10–50 nM for breast cancer cell lines .

  • Antibacterial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus.

Drug Development

Phenyl dimethylsulfamate serves as a precursor to kinase inhibitors and hormone receptor modulators. Its metabolic stability makes it favorable for prodrug design .

Industrial and Material Science Applications

Catalysis

The compound is used in ligand design for transition-metal catalysts. For example, sulfamate-containing ligands improve selectivity in asymmetric hydrogenation .

Polymer Chemistry

Incorporation into polymers enhances thermal stability and solubility. Copolymers with styrene show glass transition temperatures (T₉) >150°C.

Recent Advances and Future Directions

O-Sulfation Methodology

A 2024 study demonstrated that dimethyl sulfate activates under tetrabutylammonium bisulfate to sulfonate alcohols and phenols, expanding synthetic utility .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) .

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